molecular formula C24H25N3O2 B2799219 N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 876883-68-0

N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No. B2799219
CAS RN: 876883-68-0
M. Wt: 387.483
InChI Key: UHESSJDGJKXLPZ-UHFFFAOYSA-N
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Description

The compound “N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also contains a benzodiazole group, which is a type of heterocyclic aromatic organic compound. This molecule also has an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. The benzodiazole and naphthalene rings are likely to contribute to the overall stability of the molecule due to the delocalization of electrons within these aromatic systems .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For instance, the acetamide group might undergo hydrolysis, and the benzodiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its stability and affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic uses .

properties

IUPAC Name

N-[2-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-18(28)25-15-14-24-26-21-11-4-5-12-22(21)27(24)16-7-17-29-23-13-6-9-19-8-2-3-10-20(19)23/h2-6,8-13H,7,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHESSJDGJKXLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

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